

GNF362: A Potent Modulator of T Cell Development and Activation

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Compound of Interest		
Compound Name:	GNF362	
Cat. No.:	B2934020	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **GNF362**, a selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), on T cell development and activation. **GNF362** has been shown to potentiate calcium signaling in lymphocytes, leading to the apoptosis of activated T cells and a block in T cell development. These findings highlight Itpkb as a potential therapeutic target for T cell-mediated autoimmune diseases.

Core Mechanism of Action

GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of Itpkb.[1] It also demonstrates inhibitory activity against Itpka and Itpkc.[1] The primary mechanism of **GNF362** in T cells involves the inhibition of Itpkb, an enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4).[2] By blocking the production of IP4, **GNF362** enhances and sustains intracellular calcium (Ca2+) levels following T cell receptor (TCR) stimulation.[3] This augmented calcium signaling leads to the upregulation of pro-apoptotic factors, such as Fas Ligand (FasL), ultimately resulting in activation-induced cell death (AICD) of activated T cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of **GNF362**.



Table 1: In Vitro Inhibitory and Effector Concentrations of GNF362

Target/Process	Metric	Value	Cell Type/System
Itpkb	IC50	9 nM	Purified enzyme
Itpka	IC50	20 nM	Purified enzyme
Itpkc	IC50	19 nM	Purified enzyme
Antigen Receptor- Driven Ca2+ Response	EC50	12 nM	Primary B or T lymphocytes

Data sourced from Miller et al., 2015 and MedchemExpress product information.

Table 2: In Vivo Effects of GNF362 on Thymocyte Populations in Mice

GNF362 Dose (oral, twice daily for 9 days)	Effect on Thymic CD4+ T Cells
3 mg/kg	No significant reduction
10 mg/kg	Dose-dependent reduction
25 mg/kg	Significant reduction

Data reflects a dose-dependent reduction in the percentage of CD4+ T cells in the thymus as determined by FACS analysis.

Table 3: In Vivo Efficacy of GNF362 in a Rat Model of Antigen-Induced Arthritis

GNF362 Dose (oral, daily)	Effect on Joint Swelling
6 mg/kg	34% reduction
20 mg/kg	47% reduction

GNF362 also demonstrated a reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss at 20 mg/kg.

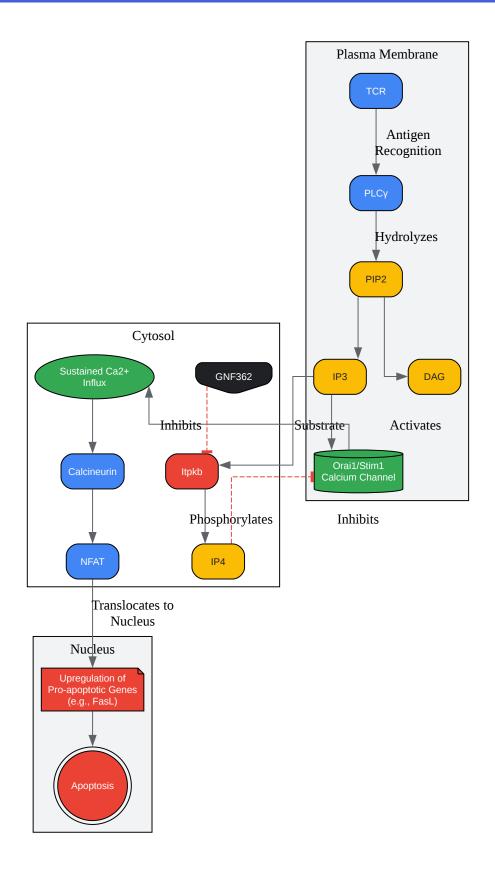


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Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway affected by **GNF362** and a typical experimental workflow for in vivo studies.

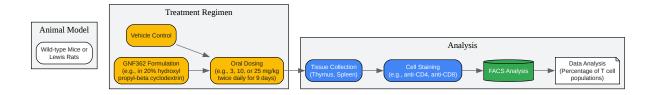




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Figure 1: GNF362 Signaling Pathway in T Cells.





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